molecular formula C12H22O B7945290 2-Butyloct-2-enal CAS No. 64935-38-2

2-Butyloct-2-enal

Cat. No.: B7945290
CAS No.: 64935-38-2
M. Wt: 182.30 g/mol
InChI Key: LYGMPIZYNJGJKP-ZRDIBKRKSA-N
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Scientific Research Applications

2-Butyloct-2-enal has several applications in scientific research:

Preparation Methods

Chemical Reactions Analysis

2-Butyloct-2-enal undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Butyloct-2-enal involves its interaction with various molecular targets. In biological systems, it may exert its effects through pathways involving oxidative stress and enzyme inhibition. The exact molecular targets and pathways are still under investigation, but its aldehyde group is believed to play a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

2-Butyloct-2-enal can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific odor profile and its versatile reactivity, making it valuable in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Butyl-2-octenal can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "1-Butene", "Octanal", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 1-Butene is reacted with octanal in the presence of sodium borohydride to form 2-Butyl-2-octanol.", "Step 2: The 2-Butyl-2-octanol is then oxidized using sodium hydroxide and methanol to form 2-Butyl-2-octenal.", "Step 3: The 2-Butyl-2-octenal is purified using a series of washes with hydrochloric acid, sodium chloride, and water." ] }

CAS No.

64935-38-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-2-butyloct-2-enal

InChI

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10+

InChI Key

LYGMPIZYNJGJKP-ZRDIBKRKSA-N

Isomeric SMILES

CCCCC/C=C(\CCCC)/C=O

SMILES

CCCCCC=C(CCCC)C=O

Canonical SMILES

CCCCCC=C(CCCC)C=O

boiling_point

262.00 to 263.00 °C. @ 760.00 mm Hg (est)

solubility

6.5 mg/L @ 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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